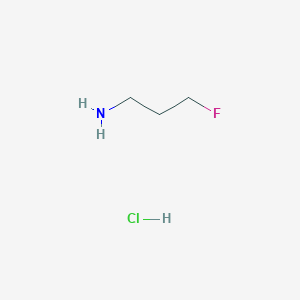

3-Fluoropropan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRAKQAFBUANAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619875 | |

| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64068-31-1 | |

| Record name | 3-Fluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Fluoropropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 3-Fluoropropan-1-amine hydrochloride. This information is intended to support research and development activities in the fields of medicinal chemistry, drug discovery, and materials science.

Core Chemical Properties

This compound is a primary alkylamine hydrochloride salt characterized by the presence of a fluorine atom at the 3-position of the propane chain. It is typically available as a white solid.[1] Key identifying information and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₉ClFN | [2] |

| Linear Formula | F(CH₂)₃NH₂・HCl | |

| Molecular Weight | 113.56 g/mol | [2] |

| CAS Number | 64068-31-1 | [2] |

| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | [2] |

| Synonyms | 3-Fluoropropylamine hydrochloride, 1-Amino-3-fluoropropane hydrochloride | [2] |

| Physical Form | White Solid | [1] |

| Purity | Typically ≥96% | [1] |

Note: Specific quantitative data for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis from their specific supplier for precise values.

Synthesis and Experimental Protocols

A plausible synthetic route starts from 3-amino-1-propanol. The hydroxyl group can be converted to a fluoride, followed by protonation of the amine with hydrochloric acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations for Synthesis (Hypothetical Protocol)

-

Fluorination of 3-Amino-1-propanol:

-

Dissolve 3-amino-1-propanol in an appropriate anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain crude 3-fluoropropan-1-amine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude 3-fluoropropan-1-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in the same or a compatible solvent dropwise while stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

-

Recrystallization from an appropriate solvent system can be performed for further purification.

-

Analytical Methodologies

Standard analytical techniques can be employed for the characterization and quality control of this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the propyl chain, with splitting patterns influenced by the adjacent fluorine and amine groups. |

| ¹³C NMR | Three distinct carbon signals, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). |

| ¹⁹F NMR | A single resonance, likely a triplet of triplets, due to coupling with the adjacent protons. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free amine (C₃H₈FN) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl), and C-F stretching. |

| Purity Analysis (HPLC) | A suitable High-Performance Liquid Chromatography (HPLC) method can be developed for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point. |

General Analytical Workflow

Caption: General workflow for the analytical characterization of this compound.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and signaling pathways directly associated with this compound. However, the introduction of fluorine into small molecules is a well-established strategy in drug discovery to modulate various properties.

The presence of the fluorine atom can influence:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the half-life of a drug candidate.

-

Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially enhancing its interaction with biological targets.

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Given these general principles, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas. Researchers may consider incorporating this moiety into lead compounds to explore the effects of monofluorination on biological activity.

Safety and Handling

This compound is classified as a hazardous substance.[2] The following GHS hazard statements have been associated with it:

-

Toxic if swallowed[2]

-

Harmful if swallowed[2]

-

Toxic in contact with skin[2]

-

Harmful in contact with skin[2]

-

Causes severe skin burns and eye damage[2]

-

Causes skin irritation[2]

-

Causes serious eye damage[2]

-

Causes serious eye irritation[2]

It is imperative that this compound is handled only by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation and safety assessments.

References

An In-depth Technical Guide to 3-Fluoropropan-1-amine Hydrochloride

CAS Number: 64068-31-1

This technical guide provides a comprehensive overview of 3-Fluoropropan-1-amine hydrochloride, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the hydrochloride salt of 3-fluoropropan-1-amine. The presence of a fluorine atom can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. While comprehensive experimental data for this specific compound is limited, the available information is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64068-31-1 | |

| Molecular Formula | C₃H₉ClFN | |

| Molecular Weight | 113.56 g/mol | |

| Physical Form | White Solid | |

| Melting Point | No data available | [1][2] |

| Boiling Point | No data available | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Synthesis and Characterization

Exemplary Synthetic Application: Reductive Amination

A patent describing the synthesis of substituted quinoline compounds provides an example of a reaction protocol utilizing this compound. This procedure involves a reductive amination reaction.[4][5]

Experimental Protocol:

-

Reaction: To a solution of a suitable ketone or aldehyde (e.g., tert-butyl 7-(4-oxobutyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, 10 g, 31.21 mmol) in methanol (80 mL), a solution of this compound (6.72 g, 56.18 mmol) and sodium cyanoborohydride (NaBH₃CN) (3.92 g, 62.42 mmol) in methanol (100 mL) is added.[4]

-

Reaction Time: The resulting mixture is stirred at room temperature for 2 hours.[4]

-

Work-up: The reaction mixture is then poured into water and extracted with a suitable organic solvent.[4]

Note: This is a partial protocol illustrating the use of the target compound. A full synthesis would require detailed purification and characterization steps.

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra with assigned chemical shifts and coupling constants for this compound, are not currently available in peer-reviewed literature or major chemical databases.

Applications in Research and Drug Development

While specific biological activities for this compound have not been reported, its structural motif as a monofluorinated aliphatic amine suggests its potential as a building block in medicinal chemistry. The introduction of fluorine into drug candidates is a common strategy to modulate their pharmacological properties.

The use of fluorinated analogues in drug design can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism.

-

Enhanced Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets.

-

Improved Pharmacokinetics: Altered lipophilicity and membrane permeability can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Given these properties, this compound could be a valuable starting material for the synthesis of novel therapeutic agents.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow where a primary amine like this compound might be used in a reductive amination reaction to introduce a fluorinated propylamino moiety into a molecule of interest.

Caption: General workflow for a reductive amination reaction.

Role in a Drug Discovery Cascade

The diagram below outlines a simplified drug discovery process, highlighting where a fluorinated building block such as this compound could be incorporated.

Caption: Simplified drug discovery process.

References

- 1. Design, Synthesis, and Application of an Optimized Monofluorinated Aliphatic Label for Peptide Studies by Solid-State 19 F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Buy [1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)amine hydrochloride | 2751615-14-0 | 95 [smolecule.com]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoropropan-1-amine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 3-Fluoropropan-1-amine hydrochloride, a fluorinated organic compound of interest in medicinal chemistry and synthetic research. The document details the molecular formula and weight of the compound. While specific experimental protocols and biological signaling pathways involving this exact compound are not extensively documented in publicly accessible literature, this guide outlines its general application as a synthetic building block. Safety and handling information is also provided.

Core Molecular Data

This compound is a simple, fluorinated amine salt. Its fundamental properties are summarized below.

| Property | Data | Citation |

| Molecular Formula | C₃H₉ClFN | [1] |

| Molecular Weight | 113.56 g/mol | [1] |

| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | [1] |

| CAS Number | 64068-31-1 | [1] |

Applications in Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and bioavailability.

References

A Technical Guide to the Synthesis of 3-Fluoropropan-1-amine Hydrochloride from 3-chloropropylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the preparation of 3-fluoropropan-1-amine hydrochloride from 3-chloropropylamine hydrochloride. The core of this synthesis is a halogen exchange reaction, a fundamental transformation in organic chemistry for the introduction of fluorine into aliphatic chains. Due to the limited availability of a specific, published protocol for this direct conversion, this document provides a comprehensive, theoretically sound experimental procedure based on established principles of nucleophilic substitution.

Overview of the Synthetic Pathway

The conversion of 3-chloropropylamine hydrochloride to this compound is achieved through a nucleophilic substitution reaction, specifically a halogen exchange (Halex) process.[1][2][3] In this proposed method, the chlorine atom in 3-chloropropylamine is displaced by a fluoride ion. To facilitate this transformation in a practical laboratory setting, a suitable fluorinating agent, solvent, and potentially a phase-transfer catalyst are required to ensure efficient reaction kinetics and yield.

The hydrochloride salt of the starting amine may present challenges due to its ionic nature and reduced reactivity of the free amine. Therefore, the reaction may proceed either directly with the salt or after in-situ neutralization. For this guide, we will focus on a direct halogen exchange on the hydrochloride salt, employing a robust fluorinating agent and conditions that can accommodate the substrate's properties.

Physicochemical Properties of Reactants and Products

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for experimental design, safety, and product characterization.

| Property | 3-Chloropropylamine Hydrochloride | This compound |

| CAS Number | 6276-54-6[4][5][6][7] | 64068-31-1[8] |

| Molecular Formula | C₃H₉Cl₂N[4][6] | C₃H₉ClFN[8][9] |

| Molecular Weight | 130.02 g/mol [4][7] | 113.56 g/mol [9] |

| Appearance | Off-white to yellow-beige crystalline powder or chunks[4] | White Solid[8] |

| Melting Point | 145-150 °C[4][7] | Not specified |

| Solubility | Soluble in DMSO and methanol[4] | Not specified |

Proposed Experimental Protocol

This section details a proposed experimental methodology for the synthesis of this compound.

3.1. Materials and Reagents

-

Potassium fluoride (spray-dried, anhydrous, >99%)

-

18-Crown-6

-

Acetonitrile (anhydrous, >99.8%)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (2 M in diethyl ether)

-

Deionized water

3.2. Reaction Setup

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

3.3. Synthetic Procedure

-

To the reaction flask, add 3-chloropropylamine hydrochloride (10.0 g, 76.9 mmol), potassium fluoride (13.4 g, 230.7 mmol, 3.0 equivalents), and 18-crown-6 (2.03 g, 7.69 mmol, 0.1 equivalents).

-

Add anhydrous acetonitrile (150 mL) to the flask.

-

The reaction mixture is stirred and heated to reflux (approximately 82°C) under a nitrogen atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every 4 hours to track the consumption of the starting material. The reaction is expected to run for 24-48 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid inorganic salts are removed by vacuum filtration, and the filter cake is washed with acetonitrile (2 x 20 mL).

-

The combined filtrate is concentrated under reduced pressure to yield the crude 3-fluoropropan-1-amine.

-

The crude product is dissolved in dichloromethane (100 mL) and washed with deionized water (2 x 50 mL) to remove any remaining inorganic salts and the phase-transfer catalyst.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting free amine is redissolved in a minimal amount of anhydrous diethyl ether.

-

A 2 M solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

The white precipitate of this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven at 40°C.

Expected Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis.

| Parameter | Value |

| Starting Material Mass | 10.0 g |

| Moles of Starting Material | 76.9 mmol |

| Equivalents of KF | 3.0 |

| Equivalents of 18-Crown-6 | 0.1 |

| Reaction Temperature | 82°C (Reflux) |

| Reaction Time | 24-48 hours |

| Expected Yield | 60-75% |

| Expected Purity (by NMR/GC) | >97% |

| Final Product Mass | 5.2 - 6.5 g |

Visual Representations

5.1. Chemical Reaction Pathway

The following diagram illustrates the chemical transformation from 3-chloropropylamine hydrochloride to this compound.

5.2. Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of the target compound.

Safety Considerations

-

3-Chloropropylamine hydrochloride is a skin, eye, and respiratory irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Potassium fluoride is toxic and should be handled with care in a well-ventilated fume hood.

-

18-Crown-6 is a toxic compound.

-

Acetonitrile is flammable and toxic.

-

All procedures should be carried out in a well-ventilated chemical fume hood.

Disclaimer: The experimental protocol described herein is a proposed method based on established chemical principles. It has not been validated in a laboratory setting. Researchers should conduct a thorough literature search and risk assessment before attempting this synthesis. All chemical manipulations should be performed by trained personnel in a properly equipped laboratory.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Halex process - Wikipedia [en.wikipedia.org]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. nbinno.com [nbinno.com]

- 5. 6276-54-6|3-Chloropropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloropropylamine 98 6276-54-6 [sigmaaldrich.com]

- 8. This compound | 64068-31-1 [sigmaaldrich.com]

- 9. This compound | C3H9ClFN | CID 21907455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Chloropropylamine hydrochloride, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

3-Fluoropropan-1-amine hydrochloride structural information and SMILES string

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides core structural and identifying information for 3-Fluoropropan-1-amine hydrochloride, a key building block in various synthetic applications.

Structural and Physicochemical Data

This compound is a simple aliphatic amine containing a fluorine substituent. The presence of the electronegative fluorine atom can significantly influence the molecule's physical and chemical properties, including its basicity and reactivity, making it a valuable component in the design of novel compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | PubChem[2] |

| CAS Number | 64068-31-1 | Sigma-Aldrich |

| Molecular Formula | C₃H₉ClFN | PubChem[2] |

| Molecular Weight | 113.56 g/mol | PubChem[2], Sigma-Aldrich |

| SMILES String | C(CN)CF.Cl | PubChem[2] |

| InChI | InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | PubChem[2] |

| InChIKey | CPRAKQAFBUANAU-UHFFFAOYSA-N | PubChem[2] |

| Physical Form | White Solid | Sigma-Aldrich |

Structural Representation

The logical relationship and connectivity of the atoms in this compound can be visualized. The diagram below illustrates the propane backbone with the fluorine atom at the 3-position and the amine group at the 1-position, along with the associated hydrochloride salt.

Experimental Protocols

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with hazards such as acute toxicity if swallowed or in contact with skin, and it may cause skin irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

A Technical Guide to 3-Fluoropropan-1-amine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Fluorinated Building Block

This technical guide provides a comprehensive overview of 3-Fluoropropan-1-amine hydrochloride (CAS No. 64068-31-1), a valuable fluorinated building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, commercial availability, and provides a plausible experimental protocol for its synthesis, alongside a typical experimental workflow.

Introduction

This compound is a primary amine functionalized with a fluorine atom at the 3-position. The presence of fluorine can significantly alter the physicochemical properties of organic molecules, including pKa, lipophilicity, and metabolic stability. Consequently, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical candidates and other specialty chemicals where the introduction of a fluoropropylamine moiety is desired.

Commercial Availability

A number of chemical suppliers offer this compound. The following table summarizes some of the key commercial sources. Researchers are advised to request certificates of analysis from suppliers to verify purity and other quality control parameters.

| Supplier | Catalog Number | Purity | Additional Information |

| Sigma-Aldrich (J & W Pharmlab LLC) | JWPH580E137C | 96%[1] | Marketed for research and development purposes.[1] |

| PubChem listed vendors | - | Varies | PubChem provides a list of vendors for this compound. |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not consistently reported in public sources.

| Property | Value | Source |

| CAS Number | 64068-31-1 | PubChem[2] |

| Molecular Formula | C₃H₉ClFN | PubChem[2] |

| Molecular Weight | 113.56 g/mol | PubChem[2] |

| Appearance | White Solid | Sigma-Aldrich[1] |

| Purity | 96% | Sigma-Aldrich[1] |

| Melting Point | Not explicitly available | - |

| Boiling Point | Not explicitly available | - |

| Solubility | Soluble in water | General chemical principles |

| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | PubChem[2] |

| InChI | InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | PubChem[2] |

| InChIKey | CPRAKQAFBUANAU-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C(CN)CF.Cl | PubChem[2] |

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

-

Fluorination: 3-Bromopropionitrile can be reacted with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., a crown ether), to yield 3-fluoropropionitrile.

-

Reduction: The resulting 3-fluoropropionitrile can then be reduced to 3-fluoropropan-1-amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Salt Formation: Finally, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Detailed Hypothetical Protocol:

-

Step 1: Synthesis of 3-Fluoropropionitrile

-

To a stirred suspension of anhydrous potassium fluoride (1.2 eq.) and a catalytic amount of 18-crown-6 in anhydrous acetonitrile, add 3-bromopropionitrile (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and carefully remove the acetonitrile under reduced pressure.

-

Distill the crude product to obtain pure 3-fluoropropionitrile.

-

-

Step 2: Synthesis of 3-Fluoropropan-1-amine

-

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This step must be performed under an inert atmosphere (e.g., argon or nitrogen) in anhydrous conditions.

-

To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether at 0 °C, add a solution of 3-fluoropropionitrile (1.0 eq.) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude 3-fluoropropan-1-amine.

-

-

Step 3: Formation of this compound

-

Dissolve the crude 3-fluoropropan-1-amine in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring until the precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

-

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthetic route for this compound.

General Experimental Workflow for Amide Coupling

This diagram outlines a typical experimental workflow for using this compound in an amide coupling reaction, a common application for primary amines in drug discovery.

References

An In-depth Technical Guide to the Safety and Hazards of 3-Fluoropropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier and adhere to all institutional and regulatory safety protocols.

Introduction

3-Fluoropropan-1-amine hydrochloride (CAS No. 64068-31-1) is a fluorinated organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure incorporates a propyl amine backbone with a fluorine atom, a modification known to influence the pharmacokinetic and pharmacodynamic properties of molecules in drug development.[1] This guide provides a comprehensive overview of the known safety and hazard information for this compound, compiled to assist researchers and drug development professionals in its safe handling and use.

Chemical and Physical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the available computed and qualitative data.

| Property | Value | Source |

| Molecular Formula | C₃H₉ClFN | [2] |

| Molecular Weight | 113.56 g/mol | [2] |

| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | [2] |

| CAS Number | 64068-31-1 | [2] |

| Physical Form | White Solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Pictograms

-

Corrosion: Indicates the potential for causing severe skin burns and eye damage.

-

Acute Toxicity (fatal or toxic): Indicates that the substance can be fatal or toxic if swallowed, in contact with skin, or if inhaled.

-

Exclamation Mark: Indicates that the substance may cause respiratory tract irritation, or is harmful if swallowed.

GHS Hazard Statements

The following table summarizes the GHS hazard statements associated with this compound, based on aggregated data from multiple notifications. The percentages indicate the proportion of notifications that include each statement.[2]

| Hazard Code | Statement | Percentage of Notifications |

| H301 | Toxic if swallowed | 50% |

| H302 | Harmful if swallowed | 16.7% |

| H311 | Toxic in contact with skin | 33.3% |

| H312 | Harmful in contact with skin | 16.7% |

| H314 | Causes severe skin burns and eye damage | 33.3% |

| H315 | Causes skin irritation | 66.7% |

| H318 | Causes serious eye damage | 16.7% |

| H319 | Causes serious eye irritation | 50% |

| H331 | Toxic if inhaled | 33.3% |

| H335 | May cause respiratory irritation | 66.7% |

Toxicological Data

Experimental Protocols

Specific experimental protocols for the safety testing of this compound have not been identified in the reviewed literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for assessing the hazards of new chemical entities. The following sections outline the general principles of these protocols.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

Methodology:

-

Animal Model: Typically rats or mice of a single sex (usually females, as they are generally slightly more sensitive).

-

Dosage: A stepwise procedure is used where a single animal is dosed at a defined starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Procedure: Depending on the outcome of the first test, a small number of additional animals are dosed at higher or lower fixed dose levels.

-

Endpoint: The test allows for the determination of a dose range that causes mortality or evident toxicity, leading to a GHS classification.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Animal Model: Typically, a single albino rabbit.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin.

-

Exposure: The substance is held in contact with the skin for a specified period (typically up to 4 hours).

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Serious Eye Damage/Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce serious eye damage or irritation.

Methodology:

-

Animal Model: Typically, a single albino rabbit.

-

Application: A small amount of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

-

Scoring: The severity of eye lesions is scored. The substance is classified based on the severity and reversibility of the observed effects.

Biological Effects and Signaling Pathways

There is currently no publicly available information on the specific biological effects, mechanism of action, or signaling pathways modulated by this compound. The presence of the fluorine atom and the primary amine group suggests potential interactions with various biological targets, a common strategy in drug design to enhance metabolic stability and binding affinity.[1]

Safe Handling and Emergency Procedures

Given the significant hazards associated with this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A logical workflow for donning and doffing PPE is crucial to minimize exposure risk.

References

3-Fluoropropan-1-amine Hydrochloride: A Versatile Building Block for Novel Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating the physicochemical and biological properties of lead compounds. The unique electronic properties of the fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within the arsenal of fluorinated building blocks, 3-Fluoropropan-1-amine hydrochloride presents itself as a versatile and valuable synthon for the introduction of a 3-fluoropropylamino moiety. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, offering researchers and drug development professionals a practical resource for its effective utilization.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. This compound is the hydrochloride salt of 3-Fluoropropan-1-amine, a monofluorinated primary amine.[1]

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | 3-Fluoropropan-1-amine (Parent Compound) |

| Molecular Formula | C₃H₉ClFN | C₃H₈FN |

| Molecular Weight | 113.56 g/mol | 77.10 g/mol |

| CAS Number | 64068-31-1 | 462-41-9 |

| IUPAC Name | 3-fluoropropan-1-amine;hydrochloride | 3-fluoropropan-1-amine |

| Appearance | White Solid | Data not available |

| pKa (of parent amine) | Not available | 9.9[1] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the three carbon atoms of the propyl chain. The protons on the carbon bearing the fluorine atom (C3) will exhibit coupling with the fluorine atom (²JHF), resulting in a characteristic splitting pattern. The protons on the carbon adjacent to the nitrogen (C1) and the central carbon (C2) will show multiplets due to coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three carbon atoms. The chemical shift of the carbon directly bonded to fluorine (C3) will be significantly influenced by the fluorine's electronegativity, appearing at a higher chemical shift and exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum will likely show characteristic peaks for N-H stretching of the primary amine salt, C-H stretching of the alkyl chain, and a strong C-F stretching vibration.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free amine (3-fluoropropan-1-amine) after loss of HCl, as well as characteristic fragmentation patterns.

Synthesis of this compound

Detailed, high-yield synthetic procedures for this compound are not extensively documented in readily accessible literature. However, a plausible and commonly employed synthetic route would involve the nucleophilic substitution of a suitable starting material with a fluoride source, followed by reduction of a nitrile or azide, and subsequent salt formation. A potential synthetic pathway is outlined below.

Figure 1. A potential synthetic route to this compound.

Another feasible approach could start from 3-chloropropylamine hydrochloride, where the chloro group is displaced by fluoride.[3]

Applications in Organic Synthesis

This compound serves as a valuable building block for the introduction of the 3-fluoropropylamino moiety into a wide range of organic molecules. Its primary utility lies in its nucleophilic primary amine functionality, which can readily participate in various bond-forming reactions.

Amide Bond Formation

One of the most common applications of primary amines in organic synthesis is in the formation of amide bonds. 3-Fluoropropan-1-amine can be coupled with carboxylic acids, acid chlorides, or activated esters to yield N-(3-fluoropropyl) amides. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities.

Experimental Protocol: General Procedure for Amide Coupling

-

Free Base Generation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) to liberate the free amine.

-

Carboxylic Acid Activation: In a separate flask, activate the carboxylic acid (1.0 equivalent) using a standard coupling reagent (e.g., HATU, HOBt/EDC, or by converting it to the acid chloride with thionyl chloride or oxalyl chloride).

-

Coupling Reaction: Add the solution of the free 3-fluoropropan-1-amine to the activated carboxylic acid species. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The desired N-(3-fluoropropyl) amide is then purified by column chromatography or recrystallization.

Figure 2. General workflow for the synthesis of N-(3-fluoropropyl) amides.

N-Alkylation and Reductive Amination

The primary amine of 3-fluoropropan-1-amine can undergo N-alkylation with alkyl halides or participate in reductive amination reactions with aldehydes and ketones. These transformations provide access to secondary and tertiary amines containing the 3-fluoropropyl group.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: To a solution of this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), add a mild base if necessary to neutralize the hydrochloride. The mixture is stirred to facilitate the formation of the corresponding imine or enamine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride, sodium triacetoxyborohydride, or sodium cyanoborohydride, is added to the reaction mixture. The choice of reducing agent depends on the reactivity of the carbonyl compound and the pH of the reaction.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The resulting N-alkylated-3-fluoropropan-1-amine is then purified using standard techniques.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique biological activities. This compound can serve as a key building block in the construction of various nitrogen-containing heterocyclic systems. For instance, it can be used in cyclization reactions to form fluorinated pyrrolidines, piperidines, and other more complex ring systems. The synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines often involves the cyclization of appropriately functionalized precursors derived from fluorinated amines.

Conclusion

This compound is a valuable and versatile building block for the introduction of a 3-fluoropropylamino group in organic synthesis. Its ability to readily participate in fundamental reactions such as amide bond formation, N-alkylation, and the construction of heterocyclic systems makes it a useful tool for medicinal chemists and researchers in drug discovery. While detailed synthetic protocols and spectroscopic data for this specific compound are not as prevalent as for its trifluorinated counterpart, its utility can be confidently inferred from the well-established reactivity of primary amines. As the demand for novel fluorinated molecules continues to grow, the importance of building blocks like this compound in creating the next generation of pharmaceuticals and agrochemicals is set to increase.

References

- 1. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

The Transformative Potential of Fluorinated Amines in Research and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amine-containing molecules has emerged as a powerful tool across diverse scientific disciplines, most notably in medicinal chemistry, materials science, and catalysis. The unique physicochemical properties imparted by the highly electronegative fluorine atom can dramatically alter a molecule's reactivity, conformation, and biological interactions. This technical guide provides an in-depth exploration of the research applications of fluorinated amines, offering a comprehensive overview of their impact on key molecular properties, detailed experimental protocols for their synthesis and evaluation, and a look into their expanding role in innovative technologies.

The Fluorine Effect: Modulating Physicochemical Properties of Amines

The introduction of fluorine into an amine-containing molecule can profoundly influence its fundamental chemical characteristics. These changes are central to the enhanced performance of fluorinated compounds in various applications.

Impact on Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of nearby amine groups. This modulation of the pKa value is a critical tool in drug design, as it can enhance a drug's bioavailability by improving its ability to permeate biological membranes.[1][2][3][4][5][6] A lower pKa can lead to a reduced charge at physiological pH, increasing lipophilicity and facilitating passive diffusion across cell membranes.

| Compound | Structure | pKa | Reference |

| Piperidine | C₅H₁₁N | 11.22 | [7] |

| 3-Fluoropiperidine | C₅H₁₀FN | 9.4 | [6] |

| 4-Fluoropiperidine | C₅H₁₀FN | 10.1 | [6] |

| 3,3-Difluoropiperidine | C₅H₉F₂N | 7.3 | [6] |

| Ethylamine | CH₃CH₂NH₂ | 10.67 | [7] |

| 2-Fluoroethylamine | FCH₂CH₂NH₂ | 9.03 | [7] |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | [7] |

Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated amines.

Influence on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and context-dependent. While a single fluorine atom can either increase or decrease the octanol-water partition coefficient (LogP), the introduction of a trifluoromethyl (-CF₃) group generally increases lipophilicity.[4][7] This property is crucial for tuning a drug's solubility, membrane permeability, and binding affinity to its target.

| Compound Pair | Non-fluorinated LogP | Fluorinated LogP | Change in LogP | Reference |

| Aniline / 4-Fluoroaniline | 0.90 | 1.34 | +0.44 | [7] |

| Toluene / 4-Fluorotoluene | 2.73 | 2.87 | +0.14 | [7] |

| Benzylamine / 4-Fluorobenzylamine | 1.09 | 1.31 | +0.22 | [7] |

Table 2: Comparison of LogP values for selected fluorinated and non-fluorinated aromatic compounds.

Applications in Medicinal Chemistry and Drug Development

The ability to fine-tune physicochemical properties makes fluorinated amines highly valuable in the design and development of new therapeutic agents. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant impact.[8]

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5][8] By strategically placing fluorine atoms at metabolically vulnerable positions in a drug molecule, its metabolic stability can be significantly increased, leading to a longer half-life and improved pharmacokinetic profile.

Improved Binding Affinity and Selectivity

Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[5][9] This can lead to enhanced binding affinity (lower Ki or IC50 values) and improved selectivity for the target receptor over off-target proteins.

| Inhibitor Pair (Target) | Non-fluorinated (Ki or IC50) | Fluorinated (Ki or IC50) | Fold Improvement | Reference |

| Isoquinoline-based PARP Inhibitors | >10,000 nM (PARP1) | >10,000 nM (PARP1) | - | [10] |

| 1,200 nM (PARP2) | 800 nM (PARP2) | 1.5 | [10] | |

| Cannabinoid Analogs (CB1 Receptor) | 2.7 nM | 661 nM | -245 | [9] |

Table 3: Comparison of binding affinities for selected fluorinated and non-fluorinated drug candidates.

Preclinical Evaluation Workflow

The development of a fluorinated drug candidate follows a rigorous preclinical evaluation process to assess its safety and efficacy before human trials.

Figure 1: A generalized workflow for the preclinical development of a fluorinated drug candidate.

Positron Emission Tomography (PET) Imaging

Fluorine-18 (¹⁸F) is a positron-emitting isotope with a convenient half-life of approximately 110 minutes, making it ideal for PET imaging.[11][12] ¹⁸F-labeled amines are crucial components of radiotracers used to visualize and quantify biological processes in vivo, aiding in disease diagnosis, staging, and monitoring treatment response.

Workflow for ¹⁸F-Labeling and PET Imaging

The process of preparing an ¹⁸F-labeled amine and conducting a PET scan involves several key steps, from radionuclide production to image analysis.

Figure 2: A typical workflow for PET imaging using an ¹⁸F-labeled amine-based radiotracer.

Applications in Materials Science

Fluorinated amines serve as versatile building blocks for the synthesis of high-performance polymers with unique properties.

Fluorinated Polyamides and Aramids

The incorporation of fluorine into the backbone of polyamides and aramids can enhance their thermal stability, chemical resistance, and dielectric properties while reducing moisture absorption.[1][11][13] These materials find applications in demanding environments, such as in aerospace components, high-performance films, and advanced composites.

Fluorinated Polyimides

Fluorinated polyimides are renowned for their excellent thermal stability, low dielectric constant, and high optical transparency.[1][14] These properties make them suitable for applications in microelectronics, flexible displays, and as matrix resins for advanced composites.

Applications in Catalysis

Chiral fluorinated amines are increasingly being explored as ligands and catalysts in asymmetric synthesis. The electronic and steric effects of fluorine can significantly influence the stereochemical outcome of a reaction.

Asymmetric Hydrogenation

Palladium complexes bearing chiral fluorinated diphosphine ligands have shown high efficacy in the asymmetric hydrogenation of imines, providing access to chiral amines with high enantioselectivity.[15]

Enantioselective Fluorination

Chiral amine-based organocatalysts have been successfully employed in enantioselective fluorination reactions, enabling the stereocontrolled introduction of fluorine into organic molecules.[16][17]

Experimental Protocols

This section provides representative, detailed methodologies for the synthesis and evaluation of fluorinated amines.

Synthesis of 2-Fluoroethylamine Hydrochloride

This protocol is adapted from a patented procedure and provides a method for the preparation of a fundamental fluorinated amine building block.[15]

Materials:

-

2-Ethanolamine

-

Thionyl chloride

-

Potassium fluoride

-

Diethylene glycol

-

Hydrochloric acid

-

Toluene

Procedure:

-

Chlorination: Slowly add thionyl chloride to a solution of 2-ethanolamine in toluene at 0-5 °C. After the addition is complete, heat the mixture to reflux for 2 hours. Cool the reaction mixture and collect the precipitated 2-chloroethylamine hydrochloride by filtration.

-

Fluorination: Add the dried 2-chloroethylamine hydrochloride to a suspension of anhydrous potassium fluoride in diethylene glycol. Heat the mixture to 150-160 °C for 4-5 hours.

-

Isolation: Cool the reaction mixture and extract the product with diethyl ether.

-

Salt Formation: Bubble dry hydrogen chloride gas through the ethereal solution to precipitate 2-fluoroethylamine hydrochloride.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol for ¹⁸F-Labeling of a Peptide via Isotopic Exchange

This protocol describes a one-step method for the ¹⁸F-labeling of peptides modified with a silicon-fluoride acceptor (SiFA).[11]

Materials:

-

SiFA-modified peptide precursor

-

Aqueous [¹⁸F]fluoride solution from cyclotron

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Sep-Pak C18 cartridge

Procedure:

-

Pre-concentration of [¹⁸F]Fluoride: Trap the aqueous [¹⁸F]fluoride on a QMA cartridge and elute with a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water.

-

Azeotropic Drying: Evaporate the solvent under a stream of nitrogen at 110 °C.

-

Labeling Reaction: Add a solution of the SiFA-peptide precursor in acetonitrile to the dried [¹⁸F]fluoride residue. Allow the reaction to proceed at room temperature for 15 minutes.

-

Quenching and Purification: Quench the reaction with water containing 0.1% TFA. Load the mixture onto a pre-conditioned Sep-Pak C18 cartridge.

-

Elution: Wash the cartridge with water to remove unreacted [¹⁸F]fluoride. Elute the ¹⁸F-labeled peptide with an acetonitrile/water mixture.

Measurement of P-glycoprotein (P-gp) Mediated Efflux

This assay is used to determine if a fluorinated drug candidate is a substrate for the P-gp efflux pump, a key mechanism of multidrug resistance.[18][19][20]

Materials:

-

MDR1-overexpressing cell line (e.g., MDCK-MDR1) and a parental cell line (e.g., MDCK)

-

Test compound (fluorinated amine)

-

Fluorescent P-gp substrate (e.g., Rhodamine 123)

-

P-gp inhibitor (e.g., Verapamil)

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Cell Seeding: Seed the MDCK and MDCK-MDR1 cells onto 96-well plates and grow to confluence.

-

Compound Incubation: Wash the cell monolayers with HBSS. Add HBSS containing the test compound (at various concentrations) to the apical side of the cell monolayer.

-

Sampling: At designated time points, collect samples from the basolateral and apical compartments.

-

Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.

-

Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of the permeability coefficient from the basolateral to the apical direction (Papp, B-A) to the permeability coefficient from the apical to the basolateral direction (Papp, A-B). An efflux ratio significantly greater than 2 suggests that the compound is a P-gp substrate.

Conclusion

Fluorinated amines represent a cornerstone of modern molecular design. Their unique ability to modulate key physicochemical and biological properties has led to significant advancements in drug discovery, the development of high-performance materials, and the creation of novel catalytic systems. As synthetic methodologies for the precise introduction of fluorine continue to evolve, the scope of applications for these remarkable compounds is poised to expand even further, opening new avenues for innovation across the scientific landscape.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 18F labeling of a peptide for PET imaging of receptor-expressing tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Springer Nature Experiments [experiments.springernature.com]

- 12. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. synquestlabs.com [synquestlabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chimia.ch [chimia.ch]

The Strategic Incorporation of Fluorine: A Technical Guide for Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorinated scaffolds, offering a comprehensive overview of their synthesis, impact on critical drug properties, and application in targeting key signaling pathways. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, provide medicinal chemists with a powerful tool to fine-tune the disposition of drug candidates. Judicious fluorination can enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to biological targets, ultimately leading to compounds with superior pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] This guide will delve into the practical aspects of utilizing fluorinated scaffolds, providing detailed experimental protocols, comparative data, and visual representations of relevant biological pathways and experimental workflows.

The Impact of Fluorination on Physicochemical Properties

The substitution of hydrogen with fluorine can profoundly alter a molecule's electronic and steric properties, leading to significant changes in its physicochemical behavior. These modifications are often crucial for optimizing a compound's drug-like characteristics.

Modulating Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on logP is highly context-dependent. While the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, this is not a universal rule.[6][7] The position of the fluorine atom and the overall electronic environment of the molecule play a significant role.[6] For instance, in some cases, monofluorination can lead to a decrease in lipophilicity compared to the non-fluorinated parent compound.[2][4]

Altering Basicity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups, such as amines.[8][9][10] This modulation of basicity is a key strategy in drug design to control the ionization state of a molecule at physiological pH. A lower pKa can lead to reduced off-target activity, improved cell permeability, and altered binding interactions with the target protein.[10]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Modification | pKa (Predicted/Experimental) | ΔpKa | logP (Predicted/Experimental) | ΔlogP | Reference |

| Aniline / 4-Fluoroaniline | H to F | 4.63 / 4.60 | -0.03 | 0.90 / 1.15 | +0.25 | [8][9] |

| Aniline / 4-(Trifluoromethyl)aniline | H to CF3 | 3.5 | -1.13 | 2.66 | +1.76 | [8][9] |

| Isoquinoline Derivative | H to F (at 7-position) | 5.1 | - | 1.8 | +0.3 | [11] |

| PDE9 Inhibitor 9a | H to F | 9.3 (pyrrolidine) | -1.1 | - | - | [9] |

| PDE9 Inhibitor 11e | H to F | 8.8 (pyrrolidine) | -1.2 | - | - | [9] |

| 2-(Methylthio)pyridine | CH3 to CF3 | - | - | 1.69 to 2.13 | +0.44 | [6] |

| 2-(Ethylthio)pyridine | CH3 to CF3 (terminal) | - | - | 2.26 to 2.71 | +0.45 | [6] |

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] By strategically placing fluorine atoms at metabolically labile positions, medicinal chemists can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][3]

Experimental Protocols

General Procedure for Microsomal Stability Assay

This protocol outlines a typical in vitro assay to assess the metabolic stability of a fluorinated compound using liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or methanol (for quenching)

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile) to the desired concentration (e.g., 125 µM).

-

Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and microsomal protein to the desired final concentration (e.g., 0.415 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, combine the microsomal incubation medium and the test compound working solution.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add phosphate buffer instead.

-

Incubate the plate at 37°C with shaking (e.g., 100 rpm).

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solvent (e.g., 5 volumes of acetonitrile containing an internal standard) to the respective wells.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins (e.g., 5500 rpm for 5 minutes).

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the appropriate equations.

-

Measurement of logP using the Shake-Flask Method with 19F NMR

This protocol describes a straightforward method for determining the lipophilicity of fluorinated compounds.

Materials:

-

Fluorinated compound of interest

-

Fluorinated reference compound with a known logP value

-

n-Octanol

-

Water

-

Vials

-

Vortex mixer

-

Centrifuge

-

NMR tubes

-

NMR spectrometer with fluorine detection capabilities

Procedure:

-

Partitioning:

-

In a vial, combine the fluorinated compound of interest, the fluorinated reference compound, n-octanol, and water.

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and partitioning.

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Sample Preparation for NMR:

-

Carefully withdraw an aliquot from the top (n-octanol) layer and transfer it to an NMR tube.

-

Withdraw an aliquot from the bottom (aqueous) layer and transfer it to a separate NMR tube.

-

-

19F NMR Analysis:

-

Acquire the 19F NMR spectrum for both the n-octanol and aqueous samples.

-

Integrate the signals corresponding to the compound of interest and the reference compound in both spectra.

-

-

Calculation of logP:

-

The logP of the unknown compound (logP_x) can be calculated using the following equation, where logP_ref is the known logP of the reference compound, I_x and I_ref are the integral values of the unknown and reference compounds, respectively, in the octanol (oct) and aqueous (aq) phases: logP_x = logP_ref + log10( (I_x_oct / I_ref_oct) / (I_x_aq / I_ref_aq) )

-

Synthesis of Fluorinated Scaffolds: A Case Study of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, notable for its trifluorophenyl moiety. The synthesis of sitagliptin has evolved to improve efficiency and reduce environmental impact. The following is a generalized protocol based on reported manufacturing processes.[2][3][12][13][14]

Experimental Workflow for a Key Step in Sitagliptin Synthesis

Detailed Protocol for the Synthesis of Sitagliptin Phosphate Monohydrate

This protocol describes a multi-step synthesis to produce the final active pharmaceutical ingredient.

Step 1: Preparation of the Dehydrositagliptin Intermediate

-

To a solution of 2,4,5-trifluorophenylacetic acid in acetonitrile, add pivaloyl chloride and a catalytic amount of dimethylaminopyridine (DMAP).

-

The resulting mixed anhydride is then reacted with a Meldrum's adduct.

-

The intermediate from the previous step is condensed with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][12]triazolo[4,3-a]pyrazine to yield the dehydrositagliptin intermediate. This can often be performed as a one-pot process.[3][13]

Step 2: Asymmetric Hydrogenation

-

Dissolve the dehydrositagliptin intermediate in a suitable solvent such as methanol.

-

Add a chiral rhodium catalyst, for example, a complex of Rh(I) with a chiral bisphosphine ligand like tBu-JOSIPHOS.

-

Perform the hydrogenation under hydrogen pressure until the reaction is complete, yielding the sitagliptin free base with high enantiomeric excess.

Step 3: Formation of the Phosphate Monohydrate Salt

-

Dissolve the sitagliptin free base in a mixture of isopropanol and water.

-

Add a solution of phosphoric acid.

-

Heat the mixture to ensure complete dissolution, then cool slowly to induce crystallization. Seeding with a small crystal of sitagliptin phosphate monohydrate may be beneficial.

-

Filter the resulting solid, wash with a suitable solvent (e.g., isopropyl acetate), and dry under vacuum to obtain the final product.[1][15]

Targeting Signaling Pathways with Fluorinated Drugs

The unique properties of fluorinated compounds make them valuable tools for targeting specific signaling pathways implicated in disease. Here, we explore two examples: Bruton's Tyrosine Kinase (BTK) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Ibrutinib and the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[16] The strategic inclusion of a fluorophenoxy group in ibrutinib enhances its binding affinity and improves its pharmacokinetic profile.[16]

Fluorinated Inhibitors and the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Several fluorinated small molecules have been developed as inhibitors of JAK kinases.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile strategy in modern drug discovery. By carefully considering the position and nature of fluorine substitution, medicinal chemists can rationally design molecules with improved physicochemical properties, enhanced metabolic stability, and potent, selective activity against key biological targets. This technical guide has provided an overview of the core principles of using fluorinated scaffolds, supported by practical experimental protocols and illustrative examples. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies become available, the application of fluorinated scaffolds is poised to play an even more significant role in the development of the next generation of therapeutics.

References

- 1. CN113149991A - Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. afit.edu [afit.edu]

- 9. journaleras.com [journaleras.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. US9409912B2 - Process for the preparation of sitagliptin phosphate - Google Patents [patents.google.com]

- 16. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for N-alkylation with 3-Fluoropropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of various substrates using 3-Fluoropropan-1-amine hydrochloride. This reagent is a valuable building block in medicinal chemistry, particularly for the synthesis of ligands targeting dopamine receptors, due to the advantageous properties conferred by the fluoropropyl moiety.

Introduction

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. 3-Fluoropropan-1-amine is therefore a key synthon for introducing a 3-fluoropropyl group onto a molecule of interest. As it is commonly supplied as a hydrochloride salt, its use in N-alkylation reactions requires careful consideration of the reaction conditions, particularly the choice of base to liberate the free amine for nucleophilic attack. This document outlines two primary methods for the N-alkylation of substrates with this compound: classical N-alkylation with electrophiles such as alkyl halides and reductive amination with carbonyl compounds.

Application in Dopamine Receptor Ligand Synthesis

N-substituted 3-fluoropropylamines are of significant interest in the development of ligands for dopamine receptors, particularly the D2 and D3 subtypes.[1] These receptors are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The 3-fluoropropyl group can enhance the binding affinity and selectivity of ligands for these receptors.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine or an agonist ligand, initiates a signaling cascade that modulates neuronal activity. The binding of an agonist to the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This has downstream effects on protein kinase A (PKA) activity and gene expression.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Two primary methods for the N-alkylation of substrates with this compound are presented below: Classical N-alkylation and Reductive Amination.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the reaction of this compound with an electrophilic substrate, such as an alkyl halide. The use of a base is crucial to deprotonate the amine hydrochloride, allowing it to act as a nucleophile.[2][3]

Workflow for Classical N-Alkylation:

Caption: Workflow for Classical N-Alkylation.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, 1-bromobutane)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-